REACTION_CXSMILES
|
[N+:1]([C:4]1[S:8][C:7]([CH:9]=[O:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(=O)(=O)([OH:13])N.Cl([O-])=O.[Na+].C(OCC)(=O)C>O1CCOCC1.O>[N+:1]([C:4]1[S:8][C:7]([C:9]([OH:13])=[O:10])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
1.685 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
1.249 g
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.966 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
CUSTOM
|
Details
|
The two reaction mixtures
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted twice with 5% NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(S1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.79 mmol | |
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 193.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |